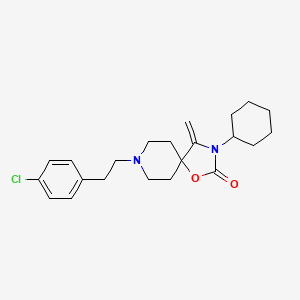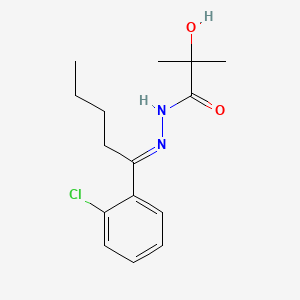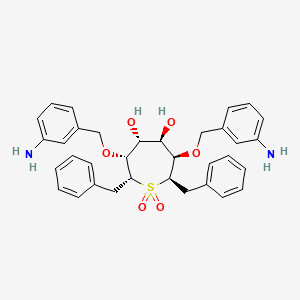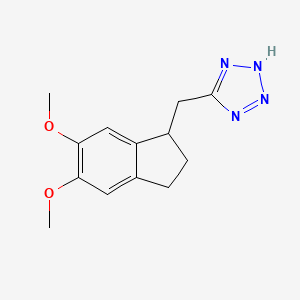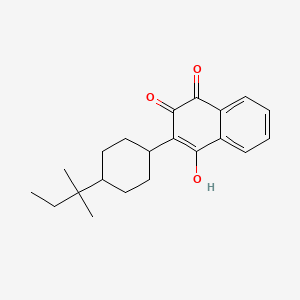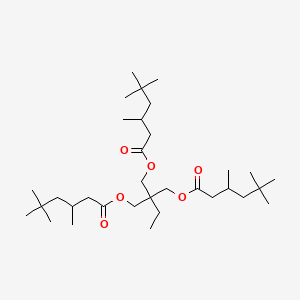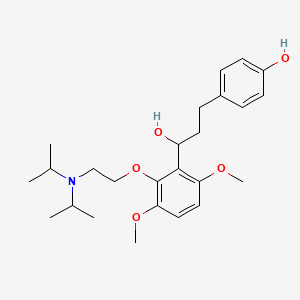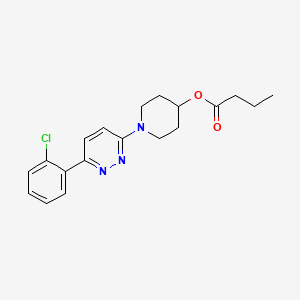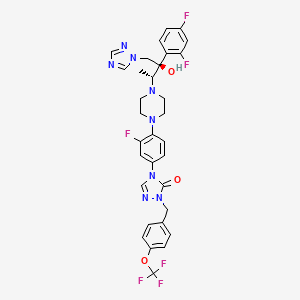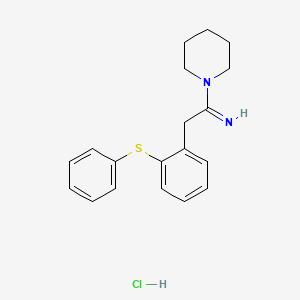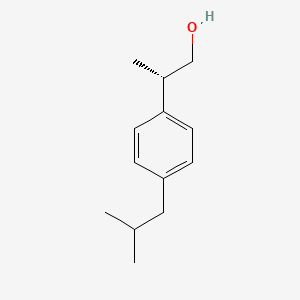
Ibuprofen alcohol, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibuprofen alcohol, (-)-, also known as (S)-ibuprofen alcohol, is a chiral alcohol derivative of ibuprofen. Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is effective in reducing pain, inflammation, and fever. The (-)-enantiomer of ibuprofen alcohol is of particular interest due to its specific stereochemistry, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen alcohol, (-)-, typically involves the reduction of ibuprofen. One common method is the reduction of ibuprofen using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or ethanol, under controlled conditions to ensure the selective formation of the (-)-enantiomer.
Industrial Production Methods
Industrial production of ibuprofen alcohol, (-)-, may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of ibuprofen using a chiral catalyst to achieve enantioselective reduction. This method can provide high yields of the desired enantiomer with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
Ibuprofen alcohol, (-)-, can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can convert the alcohol to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include ibuprofen ketone and ibuprofen carboxylic acid.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.
Scientific Research Applications
Ibuprofen alcohol, (-)-, has various scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and stereoselectivity.
Medicine: Research on ibuprofen alcohol, (-)-, can provide insights into the metabolism and pharmacokinetics of ibuprofen and its derivatives.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in the production of other active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ibuprofen alcohol, (-)-, involves its interaction with cyclooxygenase (COX) enzymes. Ibuprofen alcohol, (-)-, inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, ibuprofen alcohol, (-)-, reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The parent compound, a widely used NSAID.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness
Ibuprofen alcohol, (-)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (-)-enantiomer may exhibit different pharmacokinetics and pharmacodynamics compared to the racemic mixture or the (+)-enantiomer.
Properties
CAS No. |
114937-30-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
IZXWIWYERZDWOA-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


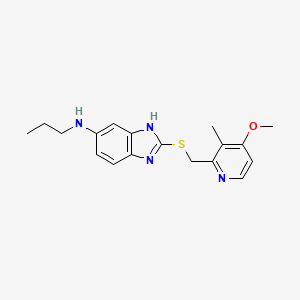
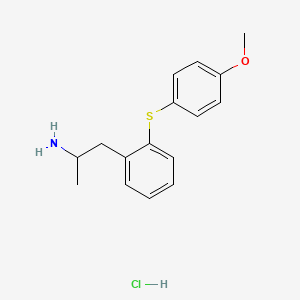
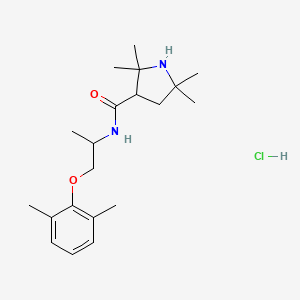
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
